8-(Benzyloxy)quinoline-7-carboxylic acid 8-(Benzyloxy)quinoline-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 630414-70-9
VCID: VC3306478
InChI: InChI=1S/C17H13NO3/c19-17(20)14-9-8-13-7-4-10-18-15(13)16(14)21-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,19,20)
SMILES: C1=CC=C(C=C1)COC2=C(C=CC3=C2N=CC=C3)C(=O)O
Molecular Formula: C17H13NO3
Molecular Weight: 279.29 g/mol

8-(Benzyloxy)quinoline-7-carboxylic acid

CAS No.: 630414-70-9

Cat. No.: VC3306478

Molecular Formula: C17H13NO3

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

8-(Benzyloxy)quinoline-7-carboxylic acid - 630414-70-9

Specification

CAS No. 630414-70-9
Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
IUPAC Name 8-phenylmethoxyquinoline-7-carboxylic acid
Standard InChI InChI=1S/C17H13NO3/c19-17(20)14-9-8-13-7-4-10-18-15(13)16(14)21-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,19,20)
Standard InChI Key DOCXOUXQNVHBIZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=CC3=C2N=CC=C3)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=CC3=C2N=CC=C3)C(=O)O

Introduction

Chemical Identity and Structural Properties

8-(Benzyloxy)quinoline-7-carboxylic acid is an organic compound belonging to the broader family of quinoline derivatives. This compound is characterized by its specific substitution pattern that contributes to its unique chemical properties and potential biological activities.

Physical Properties

The physical characteristics of 8-(Benzyloxy)quinoline-7-carboxylic acid determine its handling, storage, and application potential in various contexts.

PropertyDescription
AppearanceWhite powders
Polar Surface Area (PSA)59.42000
LogP3.51200
Storage ConditionsStore at 2-8°C

The compound presents as white powders and demonstrates moderate lipophilicity as indicated by its LogP value of approximately 3.51, suggesting a balance between water solubility and membrane permeability that could be favorable for pharmaceutical applications .

Synthetic Pathways and Chemical Reactivity

Synthetic Approaches

While the search results don't provide detailed synthetic routes specifically for 8-(Benzyloxy)quinoline-7-carboxylic acid, general approaches to synthesizing similar benzyloxy-substituted quinoline carboxylic acids typically involve multi-step organic reactions. By examining related compounds, we can infer possible synthetic pathways.

Quinoline derivatives with similar substitution patterns are commonly synthesized through reactions involving appropriate quinoline precursors and benzyl halides in the presence of a base to facilitate the benzyloxy substitution. The carboxylic acid functionality at position 7 may be introduced through oxidation reactions of appropriate precursors .

Chemical Reactivity Profile

The reactivity of 8-(Benzyloxy)quinoline-7-carboxylic acid is primarily determined by its functional groups:

  • The carboxylic acid group at position 7 can participate in various reactions including esterification, amidation, and reduction.

  • The benzyloxy group at position 8 can undergo debenzylation under appropriate conditions.

  • The quinoline core provides sites for electrophilic and nucleophilic substitutions, depending on the reaction conditions.

These reactive sites make the compound versatile for further derivatization, potentially expanding its application scope in medicinal chemistry and other fields.

Pharmaceutical Applications and Biological Activities

Application DomainPotential Use
Pharmaceutical IndustryStarting material or intermediate for drug synthesis
Medical IngredientsComponent in the development of therapeutic agents
Quinoline-based TherapeuticsContributes to the expansion of quinoline pharmacophore research

The compound is primarily recognized for its applications in pharmaceuticals and as a medical ingredient, highlighting its importance in drug development contexts .

Structural Relationships and Comparative Analysis

Structural Comparison with Related Quinoline Derivatives

To better understand the potential properties and applications of 8-(Benzyloxy)quinoline-7-carboxylic acid, it is instructive to compare it with structurally related compounds.

CompoundKey Structural DifferencesPotential Impact on Properties
7-(Benzyloxy)quinoline-3-carboxylic acidBenzyloxy at position 7, carboxylic acid at position 3Different electronic distribution and hydrogen bonding patterns
8-BenzyloxyquinolineLacks the carboxylic acid at position 7Reduced hydrophilicity, different pharmacological profile
6,7-dihydroxy-quinoline-2-carboxylic acidDihydroxy groups at positions 6 and 7, carboxylic acid at position 2Increased hydrophilicity, different receptor interactions

This comparative analysis highlights how subtle structural variations among quinoline derivatives can potentially lead to significant differences in their physicochemical and biological properties .

Structure-Activity Relationship Considerations

The specific positioning of functional groups on the quinoline scaffold plays a crucial role in determining biological activity:

  • The 8-benzyloxy substituent may influence interaction with specific biological targets through hydrophobic interactions and hydrogen bonding capabilities.

  • The carboxylic acid group at position 7 provides a site for hydrogen bonding and potential derivatization to create more complex molecules with enhanced biological activities.

  • The quinoline core itself is a privileged structure in medicinal chemistry, known to interact with various biological targets including enzymes and receptors.

ParameterSpecification
Purity95+%
Impurity≤0.02
PackagingAs per buyer requirement
Delivery TimeDependent on order quantity
TransportationBy courier or by sea

These specifications indicate that the compound is produced at a quality level suitable for research applications, including as a starting material for pharmaceutical development .

Regulatory AspectDetail
VAT17.0%
Tax Rebate Rate13.0%
MFN Tariff6.5%
General Tariff20.0%

These regulatory details are important considerations for entities involved in the production, import, export, or use of this compound in commercial or research settings .

Research Methodology and Quality Control

Storage ParameterRecommendation
Temperature2-8°C (refrigerated)
ContainerAir-tight, protected from light
HumidityLow humidity environment

These storage recommendations help prevent degradation through hydrolysis, oxidation, or other chemical processes that could affect the compound's purity and efficacy in subsequent applications .

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